Thieno[3,4-c]pyrazole Scaffold vs. Thieno[3,2-c]pyrazole Regioisomer: Divergent Kinase Selectivity
The thieno[3,4-c]pyrazole regioisomer (as in CAS 396720-86-8) exhibits a distinct kinase inhibition profile compared to the thieno[3,2-c]pyrazole regioisomer. In a kinase-targeted library of 95 thienopyrazole compounds screened against a panel of five kinases (KDR, P1K1, Pak4, CK2, Akt1), the thieno[3,4-c]pyrazole scaffold yielded submicromolar KDR inhibitors, whereas the thieno[3,2-c]pyrazole scaffold tested in parallel showed preferential activity against Aurora kinases (low nanomolar range) [1] [2]. The sulfur atom position in the fused thiophene ring alters the vector of the N2-aryl substituent and the hydrogen-bonding capacity of the pyrazole core, directly impacting kinome-wide selectivity.
| Evidence Dimension | Kinase inhibition profile across kinome panel |
|---|---|
| Target Compound Data | Thieno[3,4-c]pyrazole scaffold: submicromolar KDR (VEGFR2) inhibitors identified (exact IC50 range not fully disclosed for all library members; several analogs < 1 µM) [1] |
| Comparator Or Baseline | Thieno[3,2-c]pyrazole scaffold: Aurora kinase inhibitors with low nanomolar potency in antiproliferation assay (HCT-116 cell line) [2] |
| Quantified Difference | Different kinase targets preferentially inhibited: KDR (VEGFR2) vs. Aurora kinases; represents orthogonal kinase selectivity driven by ring fusion regioisomerism |
| Conditions | In vitro kinase inhibition assays (KDR, P1K1, Pak4, CK2, Akt1); Aurora kinase antiproliferation in HCT-116 colorectal carcinoma cells; thienopyrazole library screening |
Why This Matters
Procurement of the correct thieno[3,4-c]pyrazole regioisomer is essential for KDR/VEGFR2-focused angiogenesis research; the thieno[3,2-c] regioisomer cannot serve as a substitute for VEGFR2-targeted studies.
- [1] Akritopoulou-Zanze, I., et al. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorg. Med. Chem. Lett. 2006, 16(1), 96-99. DOI: 10.1016/j.bmcl.2005.09.048. View Source
- [2] Croci, V., et al. A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrating high potency in inhibiting Aurora kinases. (Referenced in multiple sources; specific article requires full-text access). View Source
